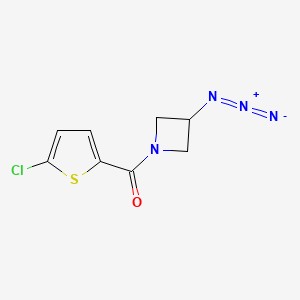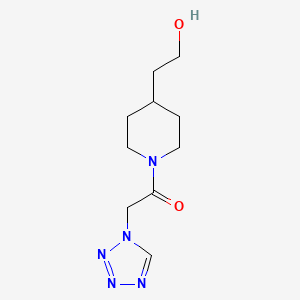![molecular formula C10H16F2N2O B1476283 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 1849995-54-5](/img/structure/B1476283.png)
2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Overview
Description
The compound “2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Molecular Diversity through Three-Component Reactions
The one-pot three-component reaction involving secondary α-amino acids with dialkyl acetylenedicarboxylate and N-substituted maleimides yields functionalized pyrrolo[3,4-a]pyrrolizines, pyrrolo[1,2-c]thiazoles, and other heterocycles. This method offers a versatile approach to generate a wide variety of heterocyclic compounds with high diastereoselectivity, demonstrating the utility of amino acids as precursors in synthesizing complex molecular architectures (Chen et al., 2016).
Metal-free Synthesis in Aqueous Medium
An efficient and metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition, using surfactants in water as a solvent. This approach highlights the environmental friendliness and efficiency of synthesizing heterocyclic compounds under mild conditions, expanding the toolkit for sustainable organic synthesis (Kumar et al., 2017).
Structural Characterization and Novel Applications
Synthesis and Structural Characterization
Furan-3-one derivatives have been converted into 2-hydroxy-pyrrole-3-ones by reacting with various α- and β-amino acids. This synthesis route not only illustrates the chemical versatility of pyrrole derivatives but also underscores the potential for creating novel heterocyclic systems bearing amino acid units for applications in drug discovery and materials science (Koca et al., 2014).
Novel Pyrrol-3-ones and Their Reactivity
The preparation of 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones containing an amino-carbonylmethyl substituent showcases the synthetic versatility and reactivity of these compounds, opening avenues for the development of new chemical entities with potential pharmacological activities (Gein & Pastukhova, 2020).
Properties
IUPAC Name |
2-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-6(13)9(15)14-4-7-2-3-10(11,12)8(7)5-14/h6-8H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLFCIGYMBWPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCC(C2C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















